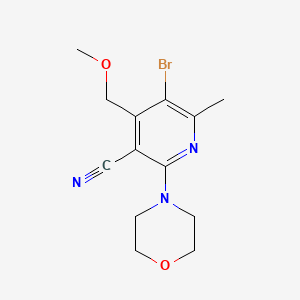![molecular formula C16H18N2O3S B5816788 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B5816788.png)
3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide, also known as DASB, is a chemical compound that is commonly used in scientific research. It is a selective serotonin transporter (SERT) ligand that is used to study the function of the serotonin transporter in the brain.
作用机制
3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide binds to the serotonin transporter and inhibits the reuptake of serotonin from the synaptic cleft. This leads to an increase in serotonin levels in the brain, which can have a variety of effects on mood, behavior, and physiology. 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide has been shown to have high affinity and selectivity for the serotonin transporter, making it a useful tool for studying the function of this protein.
Biochemical and Physiological Effects:
3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide has been shown to have a variety of biochemical and physiological effects. It has been shown to increase extracellular serotonin levels in the brain, which can lead to changes in mood and behavior. 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide has also been shown to have anxiolytic and antidepressant effects in animal models, and has been used to study the effects of chronic stress on the serotonin system.
实验室实验的优点和局限性
3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide has several advantages for use in lab experiments. It is a highly selective SERT ligand, which means that it specifically targets the serotonin transporter and does not interact with other proteins in the brain. It is also relatively stable and can be easily synthesized in large quantities. However, there are also some limitations to the use of 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide in lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently in order to maintain its effects. Additionally, it is not suitable for use in human studies due to its potential for interactions with other drugs and its unknown effects on human physiology.
未来方向
There are several future directions for research on 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide and the serotonin transporter. One area of interest is the use of 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide in imaging studies to visualize the distribution and function of the serotonin transporter in the brain. Another area of interest is the development of new SERT ligands with improved selectivity and pharmacokinetic properties. Additionally, there is ongoing research on the role of the serotonin transporter in various psychiatric and neurological disorders, which may lead to new therapeutic targets for these conditions.
合成方法
3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide can be synthesized using a multi-step process. The first step involves the reaction of 2,5-dimethylaniline with chlorosulfonic acid to form 2,5-dimethylphenylsulfonic acid. The second step involves the reaction of the sulfonic acid with thionyl chloride to form the corresponding sulfonyl chloride. The final step involves the reaction of the sulfonyl chloride with 4-methylbenzamide to form 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide.
科学研究应用
3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide is commonly used in scientific research to study the function of the serotonin transporter in the brain. The serotonin transporter is responsible for the reuptake of serotonin from the synaptic cleft, and is a target for many antidepressant drugs. 3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide is a selective SERT ligand, which means that it binds specifically to the serotonin transporter and can be used to study its function.
属性
IUPAC Name |
3-[(2,5-dimethylphenyl)sulfamoyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O3S/c1-10-4-5-11(2)14(8-10)18-22(20,21)15-9-13(16(17)19)7-6-12(15)3/h4-9,18H,1-3H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBHJZLXQCFXJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(3-chlorophenyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5816710.png)

![2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl 2-[3-(1,3-benzodioxol-5-yl)-1-methylpropylidene]hydrazinecarbimidothioate](/img/structure/B5816735.png)


![2-[(4,6-diamino-2-pyrimidinyl)thio]-N-1-naphthylacetamide](/img/structure/B5816748.png)

![5-[(4-methyl-1-piperazinyl)methyl]-4-(2-naphthyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5816762.png)



![3,7-dichloro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5816790.png)
![10,10-dimethyl-10,11-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[2,3-e][1,2,4]triazolo[4,3-c]pyrimidine-3(2H)-thione](/img/structure/B5816796.png)
